Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its complex structure, which includes a cyclohexene ring substituted with phenyl groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with prop-2-enol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-methanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
Prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of polymers or as intermediates in pharmaceutical development.
Properties
CAS No. |
62544-63-2 |
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Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
prop-2-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22O2/c1-2-15-24-22(23)19-13-14-20(17-9-5-3-6-10-17)21(16-19)18-11-7-4-8-12-18/h2-12,19H,1,13-16H2 |
InChI Key |
JAQVSACMLVWYFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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